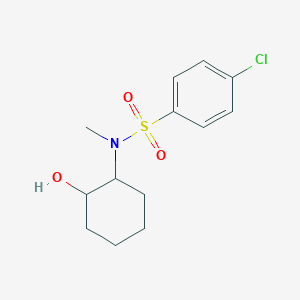
7-(2-氯苯基)-4-(4-甲氧基苯基)-4,6,7,8-四氢-2,5(1H,3H)-喹啉二酮
描述
The compound is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and material chemistry. This specific compound is notable for its unique structural features and potential applications in various fields.
Synthesis Analysis
While the exact synthesis of this compound is not detailed in the available literature, quinoline derivatives are typically synthesized through methods such as the Friedländer synthesis or variations of it, involving condensation reactions of specific precursors. For instance, similar quinoline derivatives have been synthesized using various ortho-lithiation reactions and Friedländer quinoline synthesis methods (Kitson et al., 2010).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, often with various substituents that affect the compound's properties. The molecular geometry, bond angles, and lengths can be analyzed using computational methods like DFT calculations, as seen in similar compounds (Wazzan et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents. Their reactivity can be influenced by the presence of electron-donating or withdrawing groups (Al-Taifi et al., 2016).
Physical Properties Analysis
The physical properties of quinoline derivatives like solubility, melting point, and crystalline structure are influenced by their molecular structure. For instance, the introduction of methoxy groups in similar compounds can affect their crystalline structure and stability (Hirano et al., 2004).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity of quinoline derivatives, depend on the nature and position of substituents on the quinoline ring. The electronic distribution in the molecule can be analyzed using methods like NMR, IR spectroscopy, and computational chemistry approaches (Kadela-Tomanek et al., 2018).
科学研究应用
硝基芳烃的催化还原
钌催化的硝基芳烃还原,包括具有氯和甲氧基取代基的硝基芳烃,使用甲酸还原成相应的氨基芳烃,展示了在硝基化合物合成胺中的潜在应用。该工艺突出了有机合成中的相关性,特别是在杂环化合物如喹啉的还原中 (Watanabe 等人,1984 年)。
结构和光学性质
对喹啉衍生物的结构和光学性质的研究揭示了它们在材料科学中的潜力。这些研究提供了对这些化合物的多晶性质及其在无定形基质中的纳米微晶分散的见解,这对于新型材料的开发可能具有重要意义 (Zeyada 等人,2016 年)。
抗分枝杆菌结核病药物
喹喔啉-2-羧酸盐 1,4-二氧化物衍生物的合成和抗结核活性评估标志着在药物化学中的关键应用。这些化合物的构效关系分析为开发新的抗结核药物提供了有价值的信息 (Jaso 等人,2005 年)。
太阳能材料
喹喔啉衍生物作为大异质结太阳能电池中的电子供体的光伏和光物理性质的研究表明了它们在可再生能源技术中的应用。这些研究展示了这些化合物在提高太阳能电池效率方面的潜力 (Güneş 等人,2008 年)。
缓蚀
喹喔啉作为硝酸介质中铜的缓蚀剂的量子化学计算探讨了分子结构和缓蚀效率之间的关系。这项研究强调了喹啉衍生物在保护金属免受腐蚀中的应用,这对于工业应用至关重要 (Zarrouk 等人,2014 年)。
属性
IUPAC Name |
7-(2-chlorophenyl)-4-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c1-27-15-8-6-13(7-9-15)17-12-21(26)24-19-10-14(11-20(25)22(17)19)16-4-2-3-5-18(16)23/h2-9,14,17H,10-12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSUDNDLYJLNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorophenyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-difluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4623515.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4623528.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4623539.png)
![1-(2,3-dimethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4623545.png)

![ethyl ({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4623559.png)
![3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B4623574.png)
![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4623587.png)
![methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B4623597.png)
![methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4623603.png)
![2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4623609.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)
![1-{[(2,4-dichlorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4623612.png)